N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings
Mechanism of Action
Target of Action
The primary targets of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets
Mode of Action
The specific mode of action of This compound Similar compounds have been reported to interact with their targets, leading to various biological effects . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to have various biological activities . The specific effects of this compound would require further investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to have various properties that could be influenced by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the thiazole ring with the amine derivative of the pyrazole ring in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxide.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired functionalities.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide: Similar structure but lacks the thiazole ring.
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole-2-carboxamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is unique due to the combination of pyrazole and thiazole rings, which can impart distinct chemical and biological properties. This unique structure can lead to enhanced stability, specificity, and activity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-12(17(2)16-8)15-13(18)9-3-4-10-11(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRYQYASBIMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.